![molecular formula C14H15N3O3 B5689518 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 330210-24-7](/img/structure/B5689518.png)
3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its diverse applications. This compound belongs to the oxadiazole family, which is known for its potential biological properties. In
Scientific Research Applications
Antimicrobial Applications
1,3,4-Oxadiazoles have shown valuable biological effects, including antimicrobial properties. Research by Jafari et al. (2017) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited remarkable antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017). Similarly, a study by Aziz‐ur‐Rehman et al. (2013) on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol revealed significant antibacterial potential against various gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Central Nervous System (CNS) Depressant Activity
The study by Singh et al. (2012) found that certain substituted diphenyl-1,3,4-oxadiazole derivatives, including 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, showed promising antidepressant, anticonvulsant, and antianxiety activity with no neurotoxicity when compared with standard drugs (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).
Liquid Crystalline Properties
Abboud et al. (2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. These compounds displayed different liquid crystalline mesophases, affected by the presence of the nitro group, which was classified as a strong polar group (Abboud, Lafta, & Tomi, 2017).
Nonlinear Optical Properties
The study by Mashraqui et al. (2004) demonstrated the use of the 1,3,4-oxadiazole moiety as a π-conjugation relay in the preparation of donor-acceptor molecules. Several oxadiazoles displayed significant second-order molecular nonlinearity, indicating potential for the design of efficient nonlinear optical materials with the oxadiazole core (Mashraqui, Kenny, Ghadigaonkar, Krishnan, Bhattacharya, & Das, 2004).
Cytotoxic Effects
Ghoorbannejad et al. (2021) evaluated the cytotoxicity of 1,4-dihydropyridine derivatives containing 1,3,4-oxadiazole moiety against human breast cancer cells. Some derivatives showed potent cytotoxic activity, suggesting potential applications in cancer research (Ghoorbannejad, Akbari, & Nikoo, 2021).
properties
IUPAC Name |
3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)12-8-6-11(7-9-12)14-15-13(16-20-14)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQDCPKFZWMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353462 | |
Record name | STK058095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
330210-24-7 | |
Record name | STK058095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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